TED-347 -

TED-347

Catalog Number: EVT-283906
CAS Number:
Molecular Formula: C15H11ClF3NO
Molecular Weight: 313.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TED-347 is a small molecule inhibitor specifically designed to disrupt the interaction between the transcriptional enhanced associate domain (TEAD) family of transcription factors and Yes-associated protein (YAP). This interaction plays a crucial role in the Hippo signaling pathway, which regulates organ size, cell proliferation, and apoptosis. [, , , ] Dysregulation of the Hippo pathway, particularly the overactivation of YAP, is implicated in the development and progression of various cancers. [, , , ] TED-347 acts as an allosteric inhibitor, binding to a specific site on TEAD and preventing the formation of the TEAD-YAP complex. [] This inhibition disrupts the transcriptional activity of YAP, ultimately suppressing the expression of genes involved in cell proliferation and survival, making TED-347 a potential therapeutic agent for cancers with dysregulated Hippo signaling. [, , , ]

Molecular Structure Analysis

The molecular structure of TED-347 consists of: [] * A central ketone group (C=O) flanked by a chloromethyl group on one side and a substituted phenyl ring on the other.* The substituted phenyl ring further connects to another phenyl ring through a secondary amine (-NH-) group.* The second phenyl ring possesses a trifluoromethyl (-CF3) group at the meta position.

Mechanism of Action

TED-347 functions as an allosteric inhibitor targeting the interaction between TEAD and YAP. [] This interaction is essential for YAP's transcriptional activity, which promotes the expression of genes involved in cell proliferation, survival, and epithelial-to-mesenchymal transition. [, , , ]

Specifically, TED-347 binds to the palmitate-binding pocket of TEAD. [] This binding induces conformational changes in TEAD, disrupting its ability to interact with YAP. [] Consequently, the formation of the TEAD-YAP complex is inhibited, leading to reduced YAP-mediated transcription of target genes and ultimately suppressing cell proliferation and tumor growth. [, , , ] Computational studies using molecular dynamics simulations and free energy perturbation analysis have indicated that specific residues like Phe229, Thr332, Ile374, and Ile395 in TEAD4 are crucial for the binding of TED-347 and its inhibitory activity. []

Applications

7.1 Inhibition of Esophageal Squamous Cell Carcinoma (ESCC) Progression:* In vitro studies: TED-347 has been shown to inhibit the proliferation, invasion, and migration of ESCC cells. []* In vivo studies: TED-347 treatment resulted in reduced tumor growth in ESCC mouse models. []* Mechanism: TED-347's inhibitory effects on ESCC are attributed to its ability to disrupt the TEAD4/YAP1 complex, leading to the suppression of downstream target genes like serum/glucocorticoid-regulated kinase 1 (SGK1), which is involved in promoting malignant behaviors in ESCC. []

7.2 Potential Therapeutic Target for Neurofibromatosis Type 2 (NF2)-deficient Schwannoma:* In vitro studies: Studies using human, mouse, and rat schwannoma cell lines showed that TED-347, along with other YAP-TEAD inhibitors, significantly reduced cell viability and proliferation while inducing apoptosis. []* Combination therapy: Combining TED-347 with Group I PAK inhibitors resulted in a synergistic effect, further enhancing the inhibition of schwannoma cell growth. []

7.3 Investigating the Role of YAP in Graves' Orbitopathy (GO):* In vitro studies: TED-347 effectively suppressed TGF-β-induced myofibroblast differentiation and collagen formation in orbital fibroblasts, highlighting the role of YAP in the fibrotic mechanism of GO. []

Verteporfin

  • Compound Description: Verteporfin is a benzoporphyrin derivative known for its photosensitizing properties. It is clinically used in photodynamic therapy for treating neovascular age-related macular degeneration. []
  • Relevance: Verteporfin is mentioned alongside TED-347 as a pharmacological inhibitor of Yes-associated protein (YAP) in a study investigating its role in Graves' orbitopathy. This suggests a potential structural similarity or shared mechanism of action between Verteporfin and TED-347 in targeting YAP. []

Cerivastatin

  • Relevance: Similar to Verteporfin, Cerivastatin is identified as a pharmacological YAP inhibitor alongside TED-347 in a study exploring its therapeutic potential in Graves' orbitopathy. This suggests it may share a similar mechanism of action with TED-347, although further investigation is needed to confirm this relationship. []

NSC682769

  • Compound Description: NSC682769 is a small molecule inhibitor that directly disrupts the interaction between YAP and TEAD. []
  • Relevance: NSC682769 is grouped with TED-347 as a YAP-TEAD binding inhibitor, highlighting their shared target and potential for similar therapeutic applications. []

IK-930

  • Compound Description: IK-930 is a small molecule that inhibits the interaction between YAP and TEAD. []
  • Relevance: IK-930 is mentioned alongside TED-347 as a YAP-TEAD binding inhibitor. This suggests a functional similarity, indicating that IK-930 likely shares a similar binding site or mechanism of action with TED-347 in disrupting the YAP-TEAD interaction. []

FRAX-1036

  • Compound Description: FRAX-1036 is a small molecule inhibitor targeting Group I PAK kinases, particularly PAK1 and PAK2. []
  • Relevance: Although not directly targeting YAP/TEAD like TED-347, FRAX-1036 was found to work synergistically with YAP-TEAD inhibitors (including TED-347) in reducing the viability and proliferation of schwannoma cells. This suggests a potential for combination therapy using both compounds. []

G555

  • Compound Description: G555 is a small molecule inhibitor of Group I PAK kinases. []
  • Relevance: Similar to FRAX-1036, G555 targets Group I PAK kinases and demonstrates a synergistic effect when combined with YAP-TEAD inhibitors, including TED-347. This further strengthens the possibility of a combination therapeutic approach using both types of inhibitors. []

NVS-1-PAK1

  • Compound Description: NVS-1-PAK1 is a highly selective inhibitor specifically targeting PAK1, a member of the Group I PAK family. []
  • Relevance: Like other PAK inhibitors mentioned, NVS-1-PAK1, while not structurally related to TED-347, showed potential for synergistic effects when used in combination with YAP-TEAD inhibitors, including TED-347. This highlights the potential for developing combination therapies targeting both the Hippo pathway and PAK proteins. []

Properties

Product Name

TED-347

IUPAC Name

2-chloro-1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone

Molecular Formula

C15H11ClF3NO

Molecular Weight

313.70 g/mol

InChI

InChI=1S/C15H11ClF3NO/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2

InChI Key

JPVDFGYNLUBCSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

TED347; TED 347; TED-347

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.